4,6-O-Ethylidene-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-O-Ethylidene-D-glucose is a glucose derivative known for its unique structure where an ethylidene group is attached to the glucose molecule. This compound is often used in scientific research due to its ability to inhibit glucose transporters, particularly glucose transporter 1 (GLUT1). The molecular formula of this compound is C8H14O6, and it has a molecular weight of 206.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-O-Ethylidene-D-glucose can be synthesized through the reaction of glucose with acetaldehyde under acidic conditions. The reaction typically involves the formation of an ethylidene acetal at the 4,6-positions of the glucose molecule. The process can be summarized as follows:
Starting Material: D-glucose
Reagent: Acetaldehyde
Catalyst: Acid (e.g., hydrochloric acid)
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the controlled addition of acetaldehyde to glucose in the presence of an acid catalyst, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-O-Ethylidene-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group back to hydroxyl groups.
Substitution: The ethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids
Reduction: Hydroxylated glucose derivatives
Substitution: Functionalized glucose derivatives
Scientific Research Applications
4,6-O-Ethylidene-D-glucose has several applications in scientific research:
Chemistry: Used as a model compound to study glucose transport and metabolism.
Biology: Investigated for its role in inhibiting glucose transporters, particularly GLUT1.
Medicine: Explored for its potential in cancer research due to its ability to inhibit glucose uptake in cancer cells.
Mechanism of Action
4,6-O-Ethylidene-D-glucose exerts its effects by competitively inhibiting the exofacial binding site of glucose transporter 1 (GLUT1). This inhibition prevents the transport of glucose across cell membranes, thereby reducing glucose uptake. The compound penetrates human red cells by simple diffusion and exhibits a high ether/water partition coefficient, indicating its ability to diffuse through lipid membranes .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: Another glucose derivative that inhibits glucose transport but differs in its structure and specific inhibitory mechanisms.
D-Glucose: The parent compound, which is a natural sugar and primary energy source for cells.
D-Glucose, ethylenedithioacetal: A derivative with a different protective group, used in various biochemical studies.
Uniqueness
4,6-O-Ethylidene-D-glucose is unique due to its specific inhibition of GLUT1 and its ethylidene protective group, which provides stability and specificity in biochemical reactions. This makes it a valuable tool in research focused on glucose transport and metabolism .
Properties
CAS No. |
13403-24-2 |
---|---|
Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,3-dihydroxy-3-(5-hydroxy-2-methyl-1,3-dioxan-4-yl)propanal |
InChI |
InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3 |
InChI Key |
CYJNDOQNVXFIJC-UHFFFAOYSA-N |
SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
Isomeric SMILES |
CC1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |
Canonical SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
Key on ui other cas no. |
13403-24-2 |
Synonyms |
4,6-O-ethylidene glucose ethylidene glucose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.